Ixazomib Impurity 1

Pharmaceutical Analysis UHPLC-UV Method Validation

Ixazomib Impurity 1 (CAS 1201903-02-7) is a fully characterized boronic ester degradant and synthetic intermediate essential for ixazomib quality control. ANDA filers face regulatory risk when impurity profiling lacks a validated reference standard for this specific oxidative degradation product. • Primary oxidative degradant marker: validated for forced degradation studies and stability-indicating UHPLC-UV/HRMS method development per ICH Q1A/Q3B • Enables accurate quantification against ICH Q3A thresholds for batch disposition, shelf-life determination, and impurity profile equivalence demonstration vs. RLD • Supplied with comprehensive COA (HPLC, NMR, MS); pharmacopeial traceability to EP/USP standards available on request

Molecular Formula C24H33BCl2N2O4
Molecular Weight 495.26
CAS No. 1201903-02-7
Cat. No. B601153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIxazomib Impurity 1
CAS1201903-02-7
Molecular FormulaC24H33BCl2N2O4
Molecular Weight495.26
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl
InChIInChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ixazomib Impurity 1 (CAS 1201903-02-7): A Critical Analytical Reference Standard for Proteasome Inhibitor Quality Control and Degradation Pathway Validation


Ixazomib Impurity 1 (CAS 1201903-02-7) is a well-characterized chemical entity with the molecular formula C24H33BCl2N2O4 and a molecular weight of 495.26 g/mol [1]. It functions as a boronic ester derivative and is a recognized degradant and synthetic intermediate associated with the oral proteasome inhibitor ixazomib [2]. This compound is a crucial analytical reference standard, enabling the precise identification and quantification of specific process-related and degradation impurities that are distinct from other ixazomib-related substances, such as Impurity A, Impurity B, or Impurity C [3].

Why Ixazomib Impurity 1 (1201903-02-7) Cannot Be Substituted with Another Ixazomib Impurity Standard in Regulated Analytical Workflows


Generic substitution of Ixazomib Impurity 1 with a different ixazomib-related compound (e.g., Impurity A, B, or C) or a non-specific standard is scientifically invalid due to its unique chemical identity and distinct analytical behavior. The impurity profile of ixazomib is driven by specific hydrolytic and oxidative degradation pathways [1]. Each impurity, including Impurity 1, possesses a unique molecular structure and, consequently, a different retention time (RT) and mass spectrometric fragmentation pattern in validated methods like UHPLC-UV and HRMS [1]. Using an incorrect reference standard would lead to false-negative or false-positive results, method validation failure, and potential regulatory non-compliance, as the accurate monitoring and quantification of this specific degradant is essential for demonstrating process control and drug substance stability .

Quantitative Differentiation of Ixazomib Impurity 1 (1201903-02-7) for Analytical Method Development and Quality Control


Defined Quantitative Linearity Range for Impurity 1 vs. Other Ixazomib Degradants in a Validated UHPLC-UV Method

A validated UHPLC-UV method established distinct, quantitative linearity ranges for ixazomib and its three major degradation products, including the compound identified as Impurity A [1]. This demonstrates that each impurity, including Ixazomib Impurity 1, requires a specific validated range for accurate quantification, differentiating it from the API and other related substances [1].

Pharmaceutical Analysis UHPLC-UV Method Validation Forced Degradation

High-Resolution Mass Spectrometry (HRMS) Characterization Confirms Unique Identity vs. Other Ixazomib Degradants

In the forced degradation study of ixazomib, high-resolution mass spectrometry (HRMS) was used to unambiguously identify the principal degradation products [1]. Ixazomib Impurity 1 (Impurity A) was characterized as the product of oxidative deboronation, whereas Impurity B and Impurity C were identified as products of amide bond hydrolysis [1]. This differential formation pathway and structural characterization are critical for understanding drug stability and for method specificity.

Mass Spectrometry Impurity Profiling Structural Elucidation HRMS

First-Order Degradation Kinetics Provide a Framework for Predicting Impurity 1 Formation vs. API Degradation

The degradation of ixazomib in solution was found to follow first-order kinetics under multiple stress conditions, including those that produce Ixazomib Impurity 1 [1]. This kinetic model allows for the prediction of impurity formation rates, which is a quantitative differentiator from the parent drug's degradation profile.

Degradation Kinetics Stability Studies Forced Degradation Kinetic Modeling

Supply Specifications for Ixazomib Impurity 1 Differentiate It as a High-Purity, Fit-for-Purpose Analytical Standard

Commercially available Ixazomib Impurity 1 is provided with defined specifications, including a purity of >95% by HPLC, and is supplied with a certificate of analysis (COA) . This level of characterization and documentation is not typical for generic research chemicals and is a key differentiator for its intended use in regulated analytical environments.

Reference Standard Quality Control Analytical Chemistry Specifications

High-Value Application Scenarios for Ixazomib Impurity 1 (1201903-02-7) in Pharmaceutical R&D and Manufacturing


Stability-Indicating Method Development and Validation

As a primary oxidative degradation product, Ixazomib Impurity 1 is a critical component of any forced degradation study for ixazomib drug substance or product [1]. It must be used as a reference marker to validate specificity, establish system suitability parameters (e.g., resolution, tailing factor), and ensure that the analytical method can accurately monitor this key degradant from other impurities and the API peak [1].

Quality Control Release and Stability Testing

In a GMP QC laboratory, Ixazomib Impurity 1 is used as a certified reference standard to quantify its levels in ixazomib drug substance and drug product batches [1]. It serves as the benchmark against which the ICH Q3A/Q3B thresholds for specified degradation products are assessed, enabling decisions on batch disposition and shelf-life determination .

Regulatory Submission Support for ANDA Filings

For generic drug applications (ANDAs), establishing impurity profile equivalence to the Reference Listed Drug (RLD) is a core requirement. Ixazomib Impurity 1, with its full characterization data, is essential for demonstrating that the generic manufacturer's process can control this specific impurity to levels comparable to the innovator's product, a key component of pharmaceutical equivalence [1].

Process Development and Control of Ixazomib Synthesis

As Ixazomib Impurity 1 is also a process-related impurity or an intermediate [1], it is used by process chemists to monitor and optimize the synthetic route. Tracking the formation and depletion of this compound helps in establishing critical process parameters (CPPs) to minimize its carryover into the final API and ensure a robust manufacturing process [1].

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